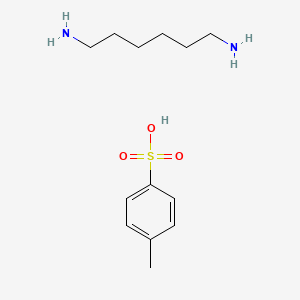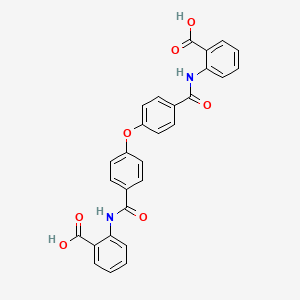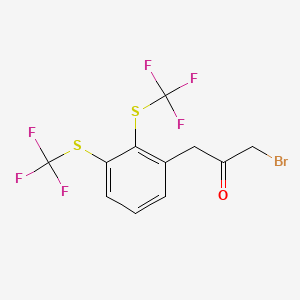
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a bromopropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by the bromination of the propanone side chain. The reaction conditions often require the use of strong bases and halogenating agents to achieve the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the propanone moiety can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in the study of enzyme inhibition and protein interactions due to its unique chemical structure.
Industry: The compound can be used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through various pathways. The trifluoromethylthio groups can enhance the compound’s lipophilicity and binding affinity to specific proteins or enzymes, leading to inhibition or modulation of their activity. The bromopropanone moiety may also participate in covalent bonding with target molecules, further influencing their function.
類似化合物との比較
Similar Compounds
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one: Similar structure but with a different position of the bromine atom.
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-iodopropan-2-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is unique due to the specific combination of trifluoromethylthio groups and the bromopropanone moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various research applications.
特性
分子式 |
C11H7BrF6OS2 |
|---|---|
分子量 |
413.2 g/mol |
IUPAC名 |
1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6OS2/c12-5-7(19)4-6-2-1-3-8(20-10(13,14)15)9(6)21-11(16,17)18/h1-3H,4-5H2 |
InChIキー |
IHQSVDKYHRZBEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)SC(F)(F)F)CC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


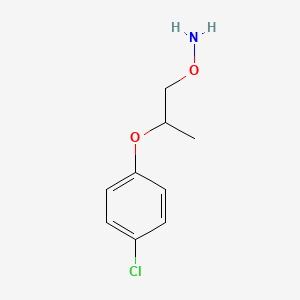
![1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene](/img/structure/B14069120.png)
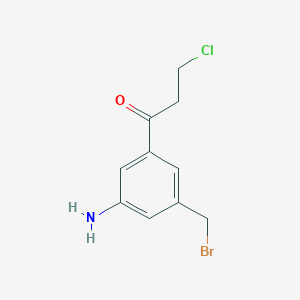
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)
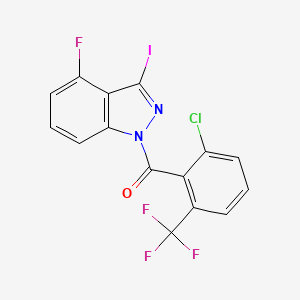
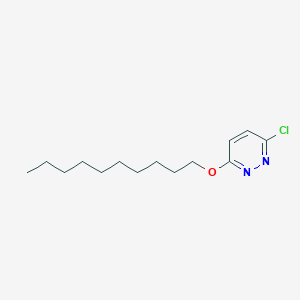
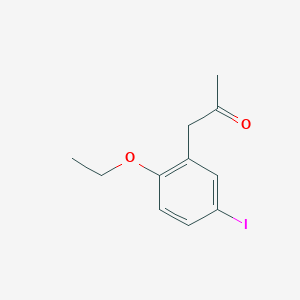
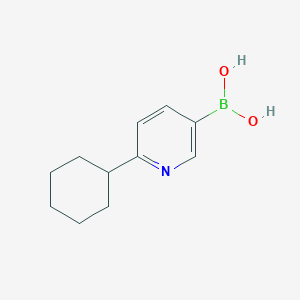

![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)
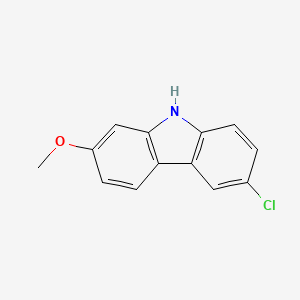
![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
